molecular formula C18H19NO4 B3051020 Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- CAS No. 304890-52-6

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-

Cat. No. B3051020
CAS RN: 304890-52-6
M. Wt: 313.3 g/mol
InChI Key: KAGNFYNPIBRHJS-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino] is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is commonly referred to as BIA and is used in a variety of laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of BIA is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in inflammatory and cancer pathways. BIA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BIA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
BIA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIA has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in response to stimuli. Additionally, BIA has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BIA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high yield of pure product. BIA is also stable under a variety of conditions, making it a useful tool for investigating the mechanism of action of various enzymes and pathways. However, BIA also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make interpretation of results challenging.

Future Directions

There are several future directions for research on BIA. One area of interest is the development of BIA-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the use of BIA as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, further investigation into the mechanism of action of BIA and its effects on various enzymes and pathways could provide valuable insights into the development of new therapeutics.

Scientific Research Applications

BIA has been extensively studied for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. BIA has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids.

properties

IUPAC Name

3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGNFYNPIBRHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351342
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304890-52-6
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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